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molecular formula C12H15BrFNO B8280538 4-bromo-3-fluoro-N-(3-methylbutyl)benzamide

4-bromo-3-fluoro-N-(3-methylbutyl)benzamide

Cat. No. B8280538
M. Wt: 288.16 g/mol
InChI Key: XDSSUMQMPCAJPW-UHFFFAOYSA-N
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Patent
US07615651B2

Procedure details

4-Bromo-3-fluoro-N-(3-methylbutyl)benzamide (I-5a: 2.6 g, 9.02 mmol) was dissolved in tetrahydrofuran (20 ml) and treated with 1M borane in tetrahydrofuran (20 ml, 18.04 mmol) at room temperature. After heating at reflux for 24 hours, the reaction mixture was carefully treated with concentrated HCl and then heated at reflux for 1 additional hour. After cooling to ambient temperature, the reaction mixture was filtered and the resulting solid suspended in 1N aqueous NaOH and the mixture extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure. The resulting material used in the subsequent reaction without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])=O)=[CH:4][C:3]=1[F:16].B.Cl>O1CCCC1>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][NH:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[F:16]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)NCCC(C)C)C=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 additional hour
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting material used in the subsequent reaction without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(CNCCC(C)C)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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